molecular formula C7H16O2 B1624265 3,3-Dimethoxypentane CAS No. 25636-49-1

3,3-Dimethoxypentane

Cat. No. B1624265
CAS RN: 25636-49-1
M. Wt: 132.2 g/mol
InChI Key: FJQRXCXLFNBLDO-UHFFFAOYSA-N
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Description

3,3-Dimethoxypentane is a chemical compound with the molecular formula C7H16O2 . It is also known by other names, including 3,3-Dimethoxypentan in German and 3,3-Diméthoxypentane in French . This symmetrical compound features two methoxy (CH3O-) groups attached to the third carbon atom of a pentane chain.


Synthesis Analysis

The synthetic method for 3,3-Dimethoxypentane involves a modification of a previously published procedure. A round-bottomed flask is charged with montmorillonite K, hexanes, and the appropriate starting material. The reaction proceeds to yield the desired product .

Scientific Research Applications

Synthesis of Functionalized 1,3-Diketones

The synthesis of alkali metal and copper(ii) 1-polyfluoroalkyl-4,4-dimethoxypentane-1,3-dionates has been explored, demonstrating the role of 3,3-Dimethoxypentane in the production of functionalized 1,3-diketones. The study highlights the influence of the polyfluoroalkyl substituent on the Claisen condensation conditions and the stability of the acetal group in acidic mediums (Kudyakova et al., 2021).

Reactions with Hydroxyl Radicals

Research involving 2,4-dimethoxypentane, a model of poly(vinyl methyl ether), investigates its reactions with hydroxyl radicals. The study provides insights into the reaction kinetics and dynamics, including the formation of different radicals and their decay processes in the absence and presence of dioxygen (Janik et al., 2000).

Environmental Monitoring

A method for determining 3,3′-Dimethoxybenzidine concentrations in workplace air is developed to assess occupational exposure and associated health risks. This involves air sample collection, liquid-liquid extraction, and analysis using high-performance liquid chromatography (HPLC), highlighting the application in monitoring workplace environments (Kowalska, 2019).

Sensing Strategy for Dimethoate

A molecularly imprinted sensor coupled with a microextraction by packed sorbent (MEPS) strategy is utilized for the selective and sensitive detection of dimethoate in wheat flour samples. This showcases the application in developing selective sensing systems for real sample analysis and potential in decentralized lab testing (Capoferri et al., 2017).

properties

IUPAC Name

3,3-dimethoxypentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-5-7(6-2,8-3)9-4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQRXCXLFNBLDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432774
Record name 3,3-dimethoxypentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethoxypentane

CAS RN

25636-49-1
Record name 3,3-dimethoxypentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethoxypentane
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Synthesis routes and methods

Procedure details

First, 43.11 g (50.1 mmol) of 3-pentanone, 43.11 g (1.35 mol) of methanol, and 0.43 g (2.26 mmol) of p-toluenesulfonic acid monohydrate were added to a 3-necked flask (300 ml volume) equipped with a thermometer, a mechanical stirrer and a dropping funnel, and cooled to 5° C. Next, 63.03 g (525 mmol) of trimethyl orthoacetate was added dropwise to this solution over a period of 90 minutes while keeping internal temperature at 10° C. or lower. Then the temperature of the reaction mixture was raised to room temperature and the reaction mixture was agitated for 2 hours. The reaction solution was neutralized with 1.0 g (4.63 mmol) of 25% sodium methoxide/methanol solution, and then distilled under reduced pressure to give 59.34 g of 3,3-dimethoxypentane (boiling point: 55-57° C./50 torr, yield of approximately 100%).
Quantity
43.11 g
Type
reactant
Reaction Step One
Quantity
43.11 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
catalyst
Reaction Step One
Quantity
63.03 g
Type
reactant
Reaction Step Two
Name
sodium methoxide methanol
Quantity
1 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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